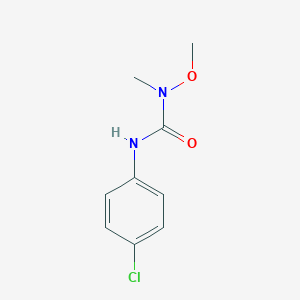
Monolinuron
Übersicht
Beschreibung
Monolinuron is a selective systemic herbicide and algaecide used primarily in agriculture to control broad-leaved weeds and annual grasses. It is particularly effective in vegetable crops such as leeks, potatoes, and dwarf French beans. This compound works by inhibiting photosynthesis in weeds, leading to their eventual death. It was introduced around 1965 and is known for its moderate persistence and mobility in soil .
Wirkmechanismus
Target of Action
Monolinuron, a selective systemic herbicide , primarily targets the photosynthesis process in plants . It acts as an inhibitor of photosystem II , a crucial component of the photosynthetic electron transport chain .
Mode of Action
This compound interacts with its target, photosystem II, by inhibiting the photosynthetic electron transport . This inhibition disrupts the normal photosynthetic process, leading to the inability of the plant to produce the energy it needs for growth and survival .
Biochemical Pathways
The primary biochemical pathway affected by this compound is photosynthesis . By inhibiting photosystem II, this compound disrupts the electron transport chain, which is essential for the conversion of light energy into chemical energy during photosynthesis . This disruption leads to a decrease in ATP production, which is necessary for various cellular processes .
Pharmacokinetics
This compound is highly soluble in water and many organic solvents . Its volatility is low, and it has a high leaching potential . These properties suggest that this compound can be readily taken up by plants and transported within the plant system . .
Result of Action
The primary result of this compound’s action is the disruption of photosynthesis, leading to the death of the plant . Following uptake of this compound through roots and leaves of weeds, it causes early symptoms of yellowing and die-back of the leaves, eventually resulting in weed death .
Action Environment
This compound’s action, efficacy, and stability can be influenced by various environmental factors. It is moderately persistent and moderately mobile in soil . It is stable in water and is quickly degraded in water sediments . These properties suggest that environmental factors such as soil type, moisture levels, and temperature could potentially influence the action and efficacy of this compound .
Biochemische Analyse
Biochemical Properties
Monolinuron interacts with several enzymes and proteins. Biochemical tests have been performed to assess its toxic effects on enzymatic antioxidant and hepatic systems, including superoxide dismutase (SOD), glutathione peroxidase (GPx), catalase (CAT), glutathione-s-transferase (GST), glucoso-6-phoshate dehydrogenase (G6PD), aspartate aminotransferase (GOT), and alanin aminotransferase (GPT) .
Cellular Effects
This compound can affect the olfactory sense of fish and delay organogenesis. It can cause immobility, heart dysfunctions, and affect the enzymatic activity of glutathione-s-transferase in all development stages .
Vorbereitungsmethoden
Monolinuron can be synthesized through a reaction involving 4-chloroaniline, dimethyl carbonate, and methanol. The reaction typically occurs under reflux conditions, where 4-chloroaniline reacts with dimethyl carbonate in the presence of a base to form the intermediate compound. This intermediate is then treated with methanol to yield this compound. Industrial production methods often involve similar steps but are optimized for large-scale manufacturing to ensure high yield and purity .
Analyse Chemischer Reaktionen
Monolinuron undergoes several types of chemical reactions, including:
Photodegradation: this compound can degrade under light exposure, especially in the presence of nitrite and nitrate ions.
Common reagents and conditions used in these reactions include light (for photodegradation) and acidic or basic environments (for hydrolysis). The major products formed from these reactions are typically less toxic than the parent compound .
Wissenschaftliche Forschungsanwendungen
Monolinuron has several scientific research applications:
Vergleich Mit ähnlichen Verbindungen
Monolinuron is similar to other phenylurea herbicides such as linuron and diuron. These compounds share a common mechanism of action, inhibiting photosystem II. this compound is unique in its specific application to certain crops and its moderate persistence in soil . Similar compounds include:
Linuron: Used for controlling weeds in crops like soybeans and carrots.
Diuron: Applied in non-crop areas for total vegetation control.
This compound’s distinctiveness lies in its selective action and its effectiveness in controlling specific types of weeds in vegetable crops .
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-1-methoxy-1-methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-12(14-2)9(13)11-8-5-3-7(10)4-6-8/h3-6H,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJPSUCKSLORMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)NC1=CC=C(C=C1)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Record name | MONOLINURON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1273 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0037576 | |
| Record name | Monolinuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0037576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [ICSC], COLOURLESS CRYSTALS. | |
| Record name | Monolinuron | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1094 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | MONOLINURON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1273 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
735 ppm in water at 20 °C; sol in alcohol, acetone, benzene, toluene, SOL IN DIOXANE, & XYLENE, Water solubility = 930 mg/l at 20 °C., Readily soluble in chloroform, diethyl ether., Solubility in water: none | |
| Record name | MONOLINURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5030 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MONOLINURON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1273 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.00015 [mmHg], 1.5X10-4 MM HG AT 22 °C, Vapor pressure, Pa at 22 °C: 0.02 | |
| Record name | Monolinuron | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1094 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | MONOLINURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5030 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MONOLINURON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1273 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
COLORLESS CRYSTALS | |
CAS No. |
1746-81-2 | |
| Record name | Monolinuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1746-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monolinuron [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001746812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, N'-(4-chlorophenyl)-N-methoxy-N-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Monolinuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0037576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Monolinuron | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.572 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONOLINURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KJJ4XAD6M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MONOLINURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5030 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MONOLINURON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1273 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
80-83 °C, Brownish flakes; faint smell of amine; vapor pressure 1.1X10-5 mm Hg at 20 °C; MP: 75-78 °C /technical grade 92% AI/ | |
| Record name | MONOLINURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5030 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MONOLINURON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1273 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Monolinuron exert its herbicidal effect?
A1: this compound inhibits photosynthesis in susceptible plants. [, , ] It disrupts the photosynthetic electron transport chain in chloroplasts by binding to the D1 protein in photosystem II, ultimately preventing the production of energy needed for plant growth. [, , ]
Q2: What are the downstream effects of this compound on plant physiology?
A2: By inhibiting photosynthesis, this compound leads to a reduction in the production of carbohydrates, which are essential for plant growth and development. This can result in stunted growth, chlorosis (yellowing of leaves), and eventually plant death. [, , ]
Q3: What is the molecular formula and weight of this compound?
A3: this compound (3-(4-chlorophenyl)-1-methoxy-1-methylurea) has a molecular formula of C9H11ClN2O2 and a molecular weight of 214.65 g/mol. []
Q4: Is there any spectroscopic data available for this compound?
A4: Yes, studies have used infrared spectroscopy to identify this compound and its degradation products. [, ] Additionally, mass spectrometry has been employed to detect and quantify this compound in various matrices, including soil solution and blood samples. [, , ]
Q5: How does this compound behave in different soil types?
A5: The degradation rate of this compound varies depending on the soil type. [] Factors like organic matter content, pH, and microbial activity can influence its persistence and leaching potential. [, , ]
Q6: Does the application of nitrogen fertilizers affect the behavior of this compound in soil?
A6: Research suggests that nitrogen fertilization can influence the degradation and plant uptake of this compound. [] While fertilizer application can increase the total quantity of residues in the soil-plant system, it can also lead to lower residue concentrations in plants due to increased biomass. []
Q7: Does this compound exhibit any catalytic properties?
A7: Based on the provided research, this compound is primarily investigated for its herbicidal activity, and no catalytic properties are reported.
Q8: Have any computational studies been conducted on this compound?
A8: Yes, three-dimensional quantitative structure-activity relationship (3D-QSAR) models have been developed to predict the antiandrogenic activity of this compound and its analogues. [] These models utilize experimental data, such as IC50 values, to establish relationships between molecular structure and biological activity. []
Q9: How do structural modifications of this compound impact its herbicidal activity?
A9: Substitutions on the phenyl ring and the urea moiety can significantly affect the activity of phenylurea herbicides. [, ] For instance, increasing the chain length of alkyl substituents and introducing chloro or chlorophenoxy groups to the phenyl ring generally enhances adsorption to soil. []
Q10: Does the position of chlorine atoms on the phenyl ring influence activity?
A10: Yes, the position of chlorine substitution on the phenyl ring influences the activity and behavior of phenylurea herbicides. [, , ] For instance, Linuron, with two chlorine atoms on its phenyl ring, exhibits different mobility and persistence compared to this compound. []
Q11: Are there specific formulation strategies to improve this compound's efficacy?
A11: While specific formulations are not discussed in the provided research, the development of ELISA (enzyme-linked immunosorbent assay) techniques has enabled sensitive and specific detection of this compound residues in various matrices, including soil and food. [, ]
Q12: How is this compound metabolized in animals?
A13: In pigs, this compound undergoes biotransformation through various reactions, including N-demethylation, aryl hydroxylation, N-demethoxylation, and conjugation with glucuronides and sulfates. [] The primary route of elimination is through urine. []
Q13: Has this compound's efficacy been tested in controlled environments?
A14: Yes, laboratory studies have investigated the degradation of radiolabeled this compound in various soil types under controlled conditions. [] These studies provide valuable insights into the compound's behavior and persistence in different environments. []
Q14: Are there reported cases of weed resistance to this compound?
A15: Yes, certain weed species, such as Alopecurus myosuroides (slender foxtail), have developed resistance to this compound and other phenylurea herbicides. [] This resistance is often linked to enhanced metabolic detoxification of the herbicide. [, ]
Q15: What are the potential toxicological effects of this compound?
A16: this compound can cause methemoglobinemia, a condition where the oxygen-carrying capacity of blood is reduced, following ingestion. [, ] The metabolite p-chloroaniline has also shown toxic and immunotoxic effects in sheep leukocytes. []
Q16: How does this compound degrade in the environment?
A17: Microbial degradation plays a significant role in breaking down this compound in the soil. [] The rate of degradation can be enhanced by repeated application of the herbicide, suggesting the adaptation of soil microorganisms. []
Q17: What analytical methods are used to quantify this compound?
A18: Various analytical techniques have been employed to quantify this compound, including: * Gas chromatography with mass spectrometry (GC-MS) [] * Liquid chromatography with mass spectrometry (LC-MS) [] * Enzyme-linked immunosorbent assay (ELISA) []
Q18: Are there alternative weed control methods to this compound?
A19: Research explores the integration of biological control agents, such as the rust fungus Puccinia lagenophorae, with chemical herbicides like this compound for weed control. [] This approach aims to enhance weed suppression while potentially reducing the reliance on chemical herbicides. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



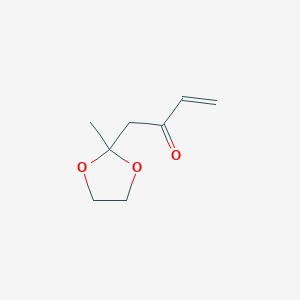
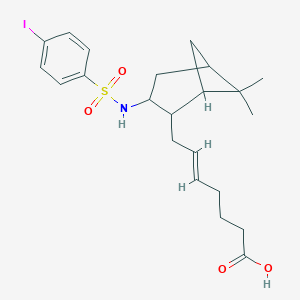

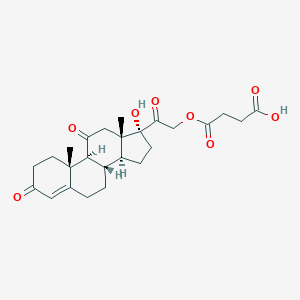
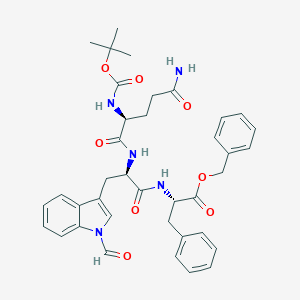

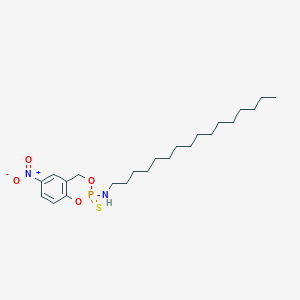
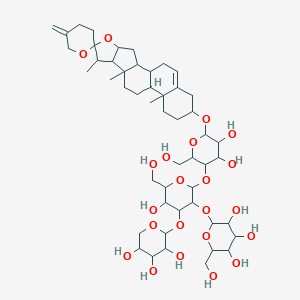
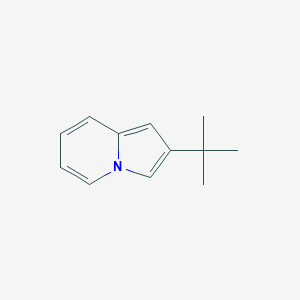
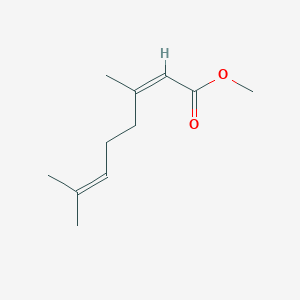
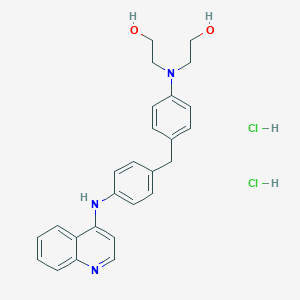
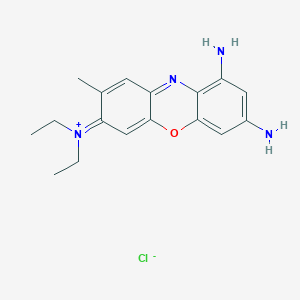
![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B160058.png)
